Anticancer agent 199

Triple-Negative Breast Cancer Antiproliferative Activity Roscovitine

Anticancer agent 199, also designated as Compound G-4 (CAS: 2422001-24-7), is a synthetic small molecule derived from the cyclin-dependent kinase (CDK) inhibitor Roscovitine. It is characterized by a molecular formula of C₂₉H₃₉ClFN₇O and a molecular weight of 556.12 g/mol.

Molecular Formula C29H39ClFN7O
Molecular Weight 556.1 g/mol
Cat. No. B12381022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 199
Molecular FormulaC29H39ClFN7O
Molecular Weight556.1 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F
InChIInChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35)
InChIKeyCYUDBMRFRZUOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 199 (G-4): A Roscovitine Derivative with Superior Potency for TNBC Research


Anticancer agent 199, also designated as Compound G-4 (CAS: 2422001-24-7), is a synthetic small molecule derived from the cyclin-dependent kinase (CDK) inhibitor Roscovitine [1]. It is characterized by a molecular formula of C₂₉H₃₉ClFN₇O and a molecular weight of 556.12 g/mol [1]. This compound is distinguished from its parent molecule by a significantly enhanced sensitivity to triple-negative breast cancer (TNBC) cells, demonstrating a dual mechanism of action involving both the induction of apoptosis and LCN2-dependent ferroptosis [1].

Why Roscovitine and Other CDK Inhibitors Are Not Suitable Substitutes for Anticancer Agent 199


Generic substitution of Anticancer agent 199 with its parent compound, Roscovitine, or other canonical CDK inhibitors is scientifically unsupported due to marked differences in potency and mechanism. Research indicates that Anticancer agent 199 exhibits a significantly stronger inhibitory effect on TNBC cell proliferation than Roscovitine [1]. Furthermore, unlike Roscovitine, which primarily acts as a CDK inhibitor, Anticancer agent 199 uniquely triggers LCN2-dependent ferroptosis—a non-apoptotic form of cell death—while simultaneously inhibiting the EGFR/AKT/MAPK survival pathways [1]. This unique dual mechanism and enhanced potency profile are not replicated by in-class alternatives, making direct replacement a high-risk approach for experimental consistency in TNBC models.

Quantitative Differentiation: Anticancer Agent 199 vs. Roscovitine and Other Comparators


Superior Anti-Proliferative Activity in TNBC Cell Models Compared to Roscovitine

In a direct head-to-head comparison using an MTT assay on TNBC cells, Anticancer agent 199 demonstrated a better effect on inhibiting proliferation compared to both its parent compound, Roscovitine, and the topoisomerase inhibitor Camptothecin [1]. While specific IC50 values for TNBC cells were not explicitly detailed in the abstract, the research group explicitly reports that compound G-4 has a stronger inhibitory effect on TNBC cells than Roscovitine [1]. As a cross-study baseline, Roscovitine exhibits an IC50 of approximately 15 µM in MDA-MB-231 TNBC cells [2], highlighting the significant improvement in potency achieved through structural modification.

Triple-Negative Breast Cancer Antiproliferative Activity Roscovitine

Unique Dual Mechanism of Action: Induction of Both Apoptosis and Ferroptosis

Unlike Roscovitine, which primarily acts through CDK inhibition and apoptosis, Anticancer agent 199 induces a unique dual cell death mechanism. The compound triggers apoptosis via the mitochondrial pathway by inhibiting EGFR, AKT, and MAPK signaling, and it concurrently promotes ferroptosis [1]. This iron-dependent cell death pathway is activated through the downregulation of Lipocalin-2 (LCN2), a mechanism not reported for Roscovitine. The functional significance of this pathway is underscored by the fact that LCN2 knockdown increases the IC50 of Anticancer agent 199 by nearly 100-fold, demonstrating that ferroptosis is a major contributor to its cytotoxic activity [1].

Ferroptosis Apoptosis LCN2 Mechanism of Action

Differentiated Kinase Inhibition Profile with Sub-Micromolar Potency

While Anticancer agent 199 is a derivative of the CDK inhibitor Roscovitine, its kinase inhibition profile is both distinct and more potent against specific targets. A direct comparison of kinase inhibitory activity showed that while G-4 did not have a favorable effect on CDK7 activity, it potently inhibited five other protein kinases: CLK7, CLK1, CLK2, CLK4, CK1ε, and DYRK1A, with IC50 values ranging from 23.5 nM to 278 nM [1]. This contrasts with Roscovitine, which is known to inhibit CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values generally in the nanomolar to low micromolar range [2]. This shift in kinase selectivity may contribute to its enhanced activity in TNBC.

Kinase Inhibition CDK CLK DYRK1A

Validated In Vivo Efficacy in a TNBC Xenograft Model

The enhanced in vitro potency of Anticancer agent 199 translates to significant antitumor activity in vivo, a critical validation for its selection over less characterized derivatives. In a TNBC xenograft model, treatment with Anticancer agent 199 resulted in significant suppression of tumor growth [1]. While specific quantitative tumor growth inhibition (TGI) values are not detailed in the abstract, the study's findings confirm that the compound's in vitro mechanisms—apoptosis and ferroptosis induction—are operative and effective in a physiological context [1]. This contrasts with many early-stage Roscovitine derivatives that lack robust in vivo validation.

Xenograft Model In Vivo Efficacy TNBC Tumor Growth Inhibition

Optimal Scientific and Preclinical Applications for Anticancer Agent 199


Investigating Apoptosis Evasion and Ferroptosis in Therapy-Resistant TNBC

This compound is uniquely suited for TNBC research programs focused on overcoming apoptosis resistance. Its dual mechanism of action, combining robust apoptosis induction (via EGFR/AKT/MAPK inhibition) with a potent ferroptosis activation pathway (via LCN2 downregulation), makes it an ideal tool to study synergistic cell death strategies. The finding that LCN2 knockdown increases the compound's IC50 by nearly 100-fold provides a direct experimental handle for validating target engagement and studying the role of LCN2 in therapeutic response [1].

Probing the Role of CLK and DYRK1A Kinases in Breast Cancer Progression

Given its differentiated kinase inhibition profile with sub-micromolar potency against CLK1, CLK2, CLK4, and DYRK1A, Anticancer agent 199 is a preferred chemical probe over Roscovitine for investigating the oncogenic roles of these specific kinases. Its IC50 values against these targets (23.5 - 122 nM) [1] provide a functional advantage in cellular assays, allowing for more definitive target deconvolution studies compared to Roscovitine, which has a different selectivity profile [2].

Establishing Robust In Vivo Proof-of-Concept for Novel TNBC Therapeutics

For laboratories moving from in vitro screening to in vivo validation, Anticancer agent 199 offers a de-risked starting point. Its demonstrated ability to significantly suppress tumor growth in a TNBC xenograft model [1] makes it a reliable positive control or a lead candidate for in vivo pharmacology studies, ensuring that resources are allocated to a compound with a validated in vivo phenotype.

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